Cas no 1864500-12-8 (1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]-)

1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- structure
1864500-12-8 structure
商品名:1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]-
CAS番号:1864500-12-8
MF:C7H13N3OS
メガワット:187.26261973381
CID:5274801
PubChem ID:165741204

1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- 化学的及び物理的性質

名前と識別子

    • 1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]-
    • 2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
    • EN300-683352
    • 1864500-12-8
    • インチ: 1S/C7H13N3OS/c1-2-5(3-8)7(11)6-4-12-10-9-6/h4-5,7,11H,2-3,8H2,1H3
    • InChIKey: UWLJQKBTTCRKQM-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(C(CN)CC)O)N=N1

計算された属性

  • せいみつぶんしりょう: 187.07793322g/mol
  • どういたいしつりょう: 187.07793322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 100Ų

じっけんとくせい

  • 密度みつど: 1.248±0.06 g/cm3(Predicted)
  • ふってん: 342.6±52.0 °C(Predicted)
  • 酸性度係数(pKa): 12.33±0.20(Predicted)

1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-683352-0.05g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-683352-0.5g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-683352-1.0g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
1.0g
$914.0 2025-03-12
Enamine
EN300-683352-10.0g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
10.0g
$3929.0 2025-03-12
Enamine
EN300-683352-2.5g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-683352-0.1g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-683352-5.0g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-683352-0.25g
2-(aminomethyl)-1-(1,2,3-thiadiazol-4-yl)butan-1-ol
1864500-12-8 95.0%
0.25g
$840.0 2025-03-12

1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- 関連文献

1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]-に関する追加情報

Comprehensive Overview of 1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- (CAS No. 1864500-12-8)

The compound 1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- (CAS No. 1864500-12-8) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, combining a thiadiazole core with an aminomethyl side chain, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzyme inhibition and antimicrobial applications. The growing demand for novel heterocyclic frameworks in medicinal chemistry has positioned this compound as a key subject of study.

One of the most searched questions related to 1,2,3-Thiadiazole derivatives is their role in antiviral drug development, especially in the context of emerging pathogens. The thiadiazole ring system is known for its electron-rich properties, which facilitate interactions with biological targets. This compound’s methanol and aminomethyl functional groups further enhance its solubility and reactivity, making it a promising candidate for structure-activity relationship (SAR) studies. Recent publications highlight its utility in designing small-molecule inhibitors for infectious diseases, aligning with global health priorities.

In agrochemical applications, 1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- has been investigated for its potential as a plant growth regulator or pesticide adjuvant. The thiadiazole moiety is known to exhibit herbicidal and fungicidal activities, and modifications to its side chains can fine-tune these effects. With sustainable agriculture becoming a hot topic, this compound’s eco-friendly profile and low toxicity are being evaluated in field trials. Searches for green chemistry alternatives and biodegradable agrochemicals often lead to discussions about such derivatives.

From a synthetic chemistry perspective, the CAS No. 1864500-12-8 compound offers intriguing challenges and opportunities. Its preparation typically involves multi-step reactions, including cyclization and functional group transformations, which are frequently discussed in academic forums. Enthusiasts of organic synthesis often search for optimized protocols to improve yield and purity. The compound’s chiral center also opens doors to asymmetric catalysis studies, a trending area in synthetic methodology.

Analytical characterization of 1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- relies heavily on advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are critical for confirming its structure and purity, which are essential for regulatory compliance in pharmaceutical applications. Online queries often revolve around spectral data interpretation and quality control standards for such niche compounds.

In conclusion, 1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)propyl]- (CAS No. 1864500-12-8) represents a compelling case study at the intersection of chemistry and life sciences. Its diverse applications—from drug design to sustainable agriculture—reflect the broader trends in scientific innovation. As researchers continue to explore its properties, this compound is poised to remain a focal point in both academic and industrial settings.

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